molecular formula C12H8ClNOS B12452839 2-(4-Chlorophenyl)thionicotinic acid

2-(4-Chlorophenyl)thionicotinic acid

Cat. No.: B12452839
M. Wt: 249.72 g/mol
InChI Key: IAZWUKVTTYTIHO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)thionicotinic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. It is characterized by the presence of a chlorophenyl group attached to a thionicotinic acid moiety, which imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)thionicotinic acid typically involves the reaction of 4-chlorobenzyl chloride with thionicotinic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)thionicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thionicotinic acid moiety to its corresponding thiol or amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)thionicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)thionicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)nicotinic acid: Similar structure but lacks the thio group.

    4-Chlorobenzoic acid: Contains the chlorophenyl group but lacks the nicotinic acid moiety.

    Thionicotinic acid: Contains the thio group but lacks the chlorophenyl group.

Uniqueness

2-(4-Chlorophenyl)thionicotinic acid is unique due to the presence of both the chlorophenyl and thionicotinic acid moieties, which confer distinct chemical and biological properties

Biological Activity

2-(4-Chlorophenyl)thionicotinic acid, a compound with significant biological potential, has garnered attention for its diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties. We will explore various studies, including structure-activity relationships (SAR), synthesis methods, and specific case studies that highlight its efficacy.

Chemical Structure and Properties

This compound possesses a thioether functional group linked to a chlorophenyl moiety and a nicotinic acid derivative. Its chemical formula is C12H8ClNO2SC_{12}H_8ClNO_2S, and it is categorized under thioether compounds, which are known for their biological significance.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains and fungi. For instance, research indicates that this compound exhibits significant activity against Staphylococcus aureus and Candida albicans, with inhibition rates reaching up to 50% at concentrations as low as 4 µg/mL .

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition (%)Concentration (µg/mL)
Staphylococcus aureus45-504
Candida albicans25-504

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. Notably, it has demonstrated cytotoxic effects against MOLT-3 cells, with IC50 values ranging from 15.71 to 33.96 µg/mL depending on the substituent on the phenyl ring . The presence of electron-withdrawing groups has been correlated with increased cytotoxicity.

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineIC50 (µg/mL)Observed Effects
MOLT-315.71High cytotoxicity
HuCCA-1>100No significant effect
A549>100No significant effect
HepG2>100No significant effect

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. Compounds derived from thionicotinic acid have shown the ability to scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of halogen substituents, particularly chlorine at the para position of the phenyl ring, enhances both antimicrobial and anticancer activities. Studies suggest that electron-withdrawing groups increase cytotoxicity by stabilizing reactive intermediates during metabolic processes .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of thioether derivatives against resistant strains of bacteria. The results indicated that modifications to the thioether group could enhance activity against biofilms formed by Staphylococcus aureus.
  • Cytotoxicity Research : Another research effort focused on evaluating the anticancer properties of thionicotinic acid derivatives against leukemia cells. The findings revealed that specific modifications led to improved selectivity and potency against cancer cells compared to normal cell lines.

Properties

Molecular Formula

C12H8ClNOS

Molecular Weight

249.72 g/mol

IUPAC Name

2-(4-chlorophenyl)pyridine-3-carbothioic S-acid

InChI

InChI=1S/C12H8ClNOS/c13-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)

InChI Key

IAZWUKVTTYTIHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)C(=O)S

Origin of Product

United States

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